4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole-d4 is a deuterated analog of Fluconazole, a widely used antifungal agent. This compound is structurally modified to include deuterium atoms, which can enhance its stability and provide advantages in pharmacokinetic studies. Fluconazole itself is known for its efficacy against various fungal infections, including candidiasis and cryptococcal meningitis, by inhibiting the enzyme 14-alpha lanosterol demethylase, crucial in the biosynthesis of ergosterol, an essential component of fungal cell membranes.
The compound is derived from the synthesis of Fluconazole, which was first patented in 1981 and introduced commercially in 1988. The deuterated variant serves as a reference material in pharmaceutical research and development, particularly in studies involving drug metabolism and pharmacokinetics.
4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole-d4 belongs to the class of triazole antifungals. It is categorized as an impurity reference material in pharmaceutical toxicology and analytical chemistry.
The synthesis of 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole-d4 typically involves several key steps based on the original synthesis pathways of Fluconazole. These methods include:
The process often requires careful control of reaction conditions including temperature and solvent choice to maximize yield and purity. For instance, reactions may be conducted under inert atmospheres to prevent unwanted side reactions.
The molecular formula for 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole-d4 is with a molecular weight of approximately 359.35 g/mol.
Key structural features include:
The primary chemical reactions involving 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole-d4 are related to its synthesis and potential degradation pathways in biological systems.
The compound may undergo hydrolysis or metabolic transformations similar to those observed with Fluconazole. These reactions are critical for understanding its pharmacokinetics and biological activity.
The mechanism by which 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole-d4 exerts its antifungal effects is primarily through the inhibition of the enzyme 14-alpha lanosterol demethylase. This enzyme plays a vital role in converting lanosterol to ergosterol within fungal cells.
By blocking this enzyme's activity:
4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole-d4 is primarily used as a reference standard in:
This compound aids researchers in developing more effective antifungal treatments by providing insights into structure-function relationships within triazole derivatives.
Fluconazole, a first-generation triazole antifungal, represents a cornerstone in systemic antifungal therapy due to its broad-spectrum activity and favorable pharmacokinetics. As a potent inhibitor of fungal cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51), fluconazole disrupts ergosterol biosynthesis—an essential component of fungal cell membranes. This mechanism confers efficacy against Candida albicans, Cryptococcus neoformans, and dermatophytes, positioning fluconazole as a World Health Organization Essential Medicine for invasive fungal infections [6]. Its clinical versatility spans treatment of candidiasis, cryptococcal meningitis, and prophylactic use in immunocompromised patients, with >90% oral bioavailability enabling widespread outpatient use [6] [8].
The structural core of fluconazole comprises a bis-triazole propan-2-ol backbone linked to a 2,4-difluorophenyl group. Recent derivatives like 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole (molecular formula: C₁₅H₁₄FN₉O; MW: 355.33) emerge as strategically modified analogs where the 4-fluorine atom is replaced by a 1,2,4-triazole moiety [2] [7]. This modification preserves the triazole pharmacophore critical for CYP51 binding while altering steric and electronic properties. The deuterated variant, 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole-d₄ (C₁₅H₁₀D₄FN₉O; MW: 359.35), further enhances molecular stability through deuterium incorporation at the propan-2-ol methylene positions [1] [4].
Table 1: Structural and Nomenclature Comparison of Fluconazole and Its Derivatives
Compound | Molecular Formula | Molecular Weight | IUPAC Name | Key Structural Feature |
---|---|---|---|---|
Fluconazole | C₁₃H₁₂F₂N₆O | 306.27 | 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol | 2,4-Difluorophenyl group |
4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole | C₁₅H₁₄FN₉O | 355.33 | 2-[2-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl]-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol | Fluorine replaced by triazole at C4 |
4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole-d₄ | C₁₅H₁₀D₄FN₉O | 359.35 | 2-[2-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl]-1,3-bis(1H-1,2,4-triazol-1-yl)(²H₄)propan-2-ol | Deuterium at propan-2-ol methylene |
Fungal resistance to fluconazole has escalated alarmingly, with approximately 7% of Candida strains in the US exhibiting decreased susceptibility. Primary resistance mechanisms involve:
The structural redesign yielding 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole directly addresses these resistance mechanisms. Replacement of the 4-fluorine with a bulkier 1,2,4-triazole group (as confirmed by SMILES: OC(Cn1cncn1)(Cn2cncn2)c3ccc(cc3F)n4cncn4) enhances enzyme binding through:
This derivative is formally designated as Fluconazole Impurity B (EP) or Fluconazole Related Compound A (USP), reflecting its emergence during fluconazole synthesis and storage. Regulatory guidelines stipulate limits ≤0.3% in pharmaceutical formulations due to its pharmacological activity [2] [3].
Table 2: Nomenclature of 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole Across Pharmacopeias
Pharmacopeia | Designation | Identification Code | Permitted Limit |
---|---|---|---|
European Pharmacopoeia | Fluconazole Impurity B | AN4DW1HE06 (UNII) | ≤0.3% (corrected) |
USP | Fluconazole Related Compound A | 871550-15-1 (CAS) | ≤0.3% |
WHO International Pharmacopoeia | Fluconazole Impurity B | DTXSID70236152 (EPA) | Not specified |
Deuterium incorporation in 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole-d₄ (CAS: 1794817-03-0) exploits the kinetic isotope effect—where carbon-deuterium (C-D) bonds exhibit ~6–10-fold slower cleavage than carbon-hydrogen (C-H) bonds. This strategically stabilizes the molecule against oxidative metabolism while preserving pharmacological activity [1] [4]. Key advantages include:
Synthetic routes to Fluconazole-d₄ employ deuterated precursors like ²H₄-1,3-dichloroacetone or catalytic deuteration under basic conditions. Current suppliers (e.g., OmniSynth, LGC Standards) provide it as a "neat" solid with >98% chemical purity, stored at -20°C to prevent protium exchange [1] [3] [4].
Table 3: Impact of Deuterium Labeling on Molecular Properties
Property | 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole | Deuterated Analog (d₄) | Functional Significance |
---|---|---|---|
Molecular Weight | 355.33 g/mol | 359.35 g/mol | Baseline separation in mass spectrometry |
Metabolic Site Stability | Susceptible to CYP3A4 oxidation | C-D bonds resist oxidation | Extended t₁/₂; reduced metabolite interference |
Isotopic Purity | N/A | ≥98.4% | Ensures analytical reliability |
Primary Application | Pharmacological reference standard | Mass spectrometric internal standard | Quantitative accuracy in bioanalysis |
Storage Requirements | -20°C (dark, dry) | -20°C; limited room temp exposure | Prevents deuterium loss via exchange |
Deuterated analogs thus bridge therapeutic chemistry and analytical science, enabling precise tracking of parent compounds in complex biological systems while offering pathways to mitigate resistance through structural innovation.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5